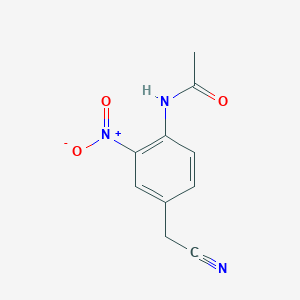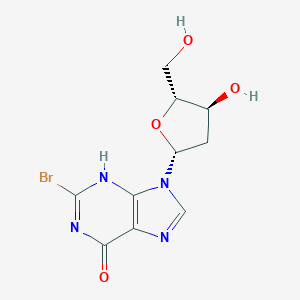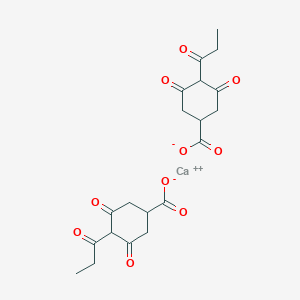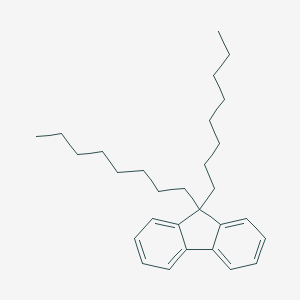![molecular formula C7H18Cl2N2O B054842 [4-(Aminomethyl)oxan-4-yl]methanamine dihydrochloride CAS No. 111511-91-2](/img/structure/B54842.png)
[4-(Aminomethyl)oxan-4-yl]methanamine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of related acyclic polyamines, which may share synthesis pathways with [4-(Aminomethyl)oxan-4-yl]methanamine dihydrochloride, involves procedures such as cation-exchange chromatography and selective complexation. These methods have been applied for the isolation of pure hydrochloride salts from crude amine mixtures, highlighting efficient alternatives to conventional extraction and distillation methods (Geue & Searle, 1983).
Molecular Structure Analysis
Analyzing the molecular structure of compounds similar to [4-(Aminomethyl)oxan-4-yl]methanamine dihydrochloride, studies have designed scaffolds to stabilize specific molecular conformations, as seen in research involving tetrahydro-4 H-(pyrrolo[3,4- d]isoxazol-3-yl)methanamine, demonstrating the importance of molecular structure in determining chemical behavior and potential applications (Bucci et al., 2018).
Chemical Reactions and Properties
The chemical reactivity of compounds structurally related to [4-(Aminomethyl)oxan-4-yl]methanamine dihydrochloride includes a range of reactions, such as 1,3-dipolar cycloaddition, forming products with distinct properties based on the reactants and conditions used. These reactions highlight the versatile nature of aminomethylated compounds in synthesizing complex molecular structures (Younas, Hallaoui, & Anouar, 2014).
Scientific Research Applications
Anticonvulsant Agents
A study by Pandey and Srivastava (2011) focused on the synthesis of novel Schiff bases of 3-aminomethyl pyridine, which were screened for anticonvulsant activity. The compounds exhibited seizures protection in various models, suggesting potential applications in developing treatments for epilepsy or seizure disorders (Pandey & Srivastava, 2011).
Structural Probes for Receptor Binding Sites
Shah et al. (2010) synthesized and analyzed 9-aminomethyl-9,10-dihydroanthracene (AMDA) analogs to determine steric tolerance in 5-HT2A and H1 receptor binding sites. The findings contribute to understanding receptor-ligand interactions, with implications for designing drugs targeting these receptors (Shah et al., 2010).
Cellular Imaging and Photocytotoxicity
Basu et al. (2014) investigated iron(III) complexes with catecholates for their photocytotoxic properties and cellular imaging capabilities. These complexes exhibited significant photocytotoxicity in red light and were ingested in cell nuclei, suggesting applications in cancer therapy and biological imaging (Basu et al., 2014).
Synthesis of Diamides
Aghekyan et al. (2018) explored the condensation of [4-(4-Methoxyphenyl)tetrahydro-2H-pyran-4-yl]methanamine with various amines to produce N,N'-disubstituted oxamides and siccinamides. This research highlights the compound's utility in synthesizing complex organic molecules, potentially useful in various chemical and pharmaceutical applications (Aghekyan et al., 2018).
Antimicrobial Activities
Thomas, Adhikari, and Shetty (2010) synthesized a series of derivatives starting from 4-methoxyaniline, including compounds with the [1-(6-methoxy-2-methylquinolin-4-yl)-1H-1,2,3-triazol-4-yl] methanamine structure. These compounds demonstrated moderate to very good antibacterial and antifungal activities, indicating potential applications in developing new antimicrobial agents (Thomas, Adhikari, & Shetty, 2010).
properties
IUPAC Name |
[4-(aminomethyl)oxan-4-yl]methanamine;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O.2ClH/c8-5-7(6-9)1-3-10-4-2-7;;/h1-6,8-9H2;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYHCYRMBGZAUPN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CN)CN.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18Cl2N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(Aminomethyl)oxan-4-yl]methanamine dihydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

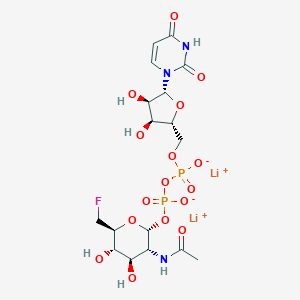
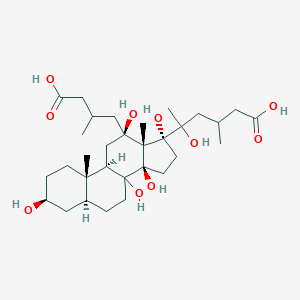

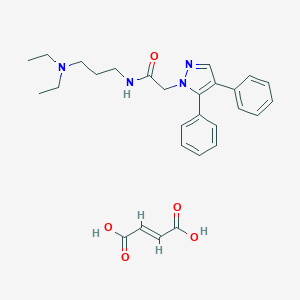
![[(2S)-3-diphenoxyphosphoryloxy-2-hexadecanoyloxypropyl] hexadecanoate](/img/structure/B54771.png)
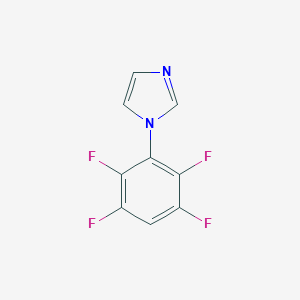
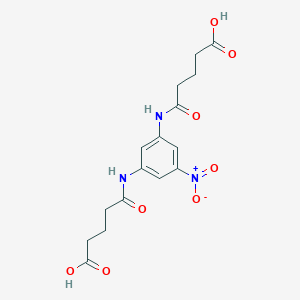
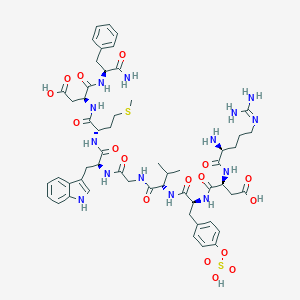
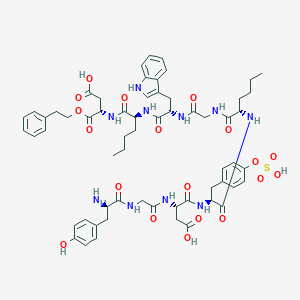
![Bicyclo[4.2.0]octa-1,3,5-triene-7-carboxamide](/img/structure/B54779.png)
